

Application Note: High-Efficiency Liquid-Liquid Extraction of Entrectinib-d4 from Biological Matrices

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Compound of Interest

Compound Name: *Entrectinib-d4*

Cat. No.: *B15136519*

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Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the quantitative analysis of **Entrectinib-d4** from biological matrices, primarily plasma. This method is crucial for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and therapeutic drug monitoring studies of Entrectinib. The protocol is designed for use with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for sensitive and accurate quantification.

Introduction

Entrectinib is a potent inhibitor of neurotrophic tyrosine receptor kinase (NTRK), ROS1, and anaplastic lymphoma kinase (ALK) fusion proteins, approved for the treatment of various solid tumors. **Entrectinib-d4**, a deuterated analog, is commonly used as an internal standard (IS) in bioanalytical methods to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing. Liquid-liquid extraction is a widely used sample

preparation technique that offers high recovery and clean extracts, minimizing ion suppression in mass spectrometry. This document provides a detailed protocol for the LLE of **Entrectinib-d4** from plasma, along with expected performance characteristics based on validated methods for the parent compound, Entrectinib.

Experimental Protocol

Materials and Reagents

- **Entrectinib-d4** (Internal Standard)
- Entrectinib (Analyte for calibration curve)
- Human or rat plasma (Biological matrix)
- Methyl tert-butyl ether (MTBE) (HPLC grade)
- Acetonitrile (ACN) (HPLC grade)
- Methanol (MeOH) (HPLC grade)
- Formic acid (LC-MS grade)
- Deionized water
- Microcentrifuge tubes (1.5 mL)
- Vortex mixer
- Orbital shaker
- Centrifuge

Sample Preparation: Liquid-Liquid Extraction

- Spiking of Internal Standard: To 100 μ L of plasma sample in a microcentrifuge tube, add 10 μ L of **Entrectinib-d4** working solution (concentration to be optimized based on the expected analyte concentration range).

- Initial Vortex: Vortex the mixture for 1 minute to ensure homogeneity.
- Protein Precipitation (Optional but recommended): Add 50 μ L of acetonitrile to the plasma sample.[\[1\]](#)
- Vortex: Vortex the mixture thoroughly.
- Addition of Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE) to the tube.[\[1\]](#)
- Extraction: Vortex the tube for an additional 30 seconds, followed by shaking on an orbital laboratory shaker for 20 minutes.[\[1\]](#)
- Phase Separation: Centrifuge the tubes at 10,000 \times g for 10 minutes at 8 $^{\circ}$ C to separate the organic and aqueous layers.[\[1\]](#)
- Supernatant Transfer: Carefully transfer the upper organic layer (containing the analyte and internal standard) to a clean microcentrifuge tube.
- Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 $^{\circ}$ C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the mobile phase (e.g., 70:30 v/v, 0.1% formic acid in acetonitrile:0.1% formic acid in water).[\[1\]](#)
- Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

- UPLC Column: Acquity UPLC BEH C18 column (2.1 \times 50 mm, 1.7 μ m) or equivalent.
- Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in acetonitrile and 0.1% formic acid in water.
- Flow Rate: 0.25 - 0.6 mL/min.
- Column Temperature: 40 $^{\circ}$ C.

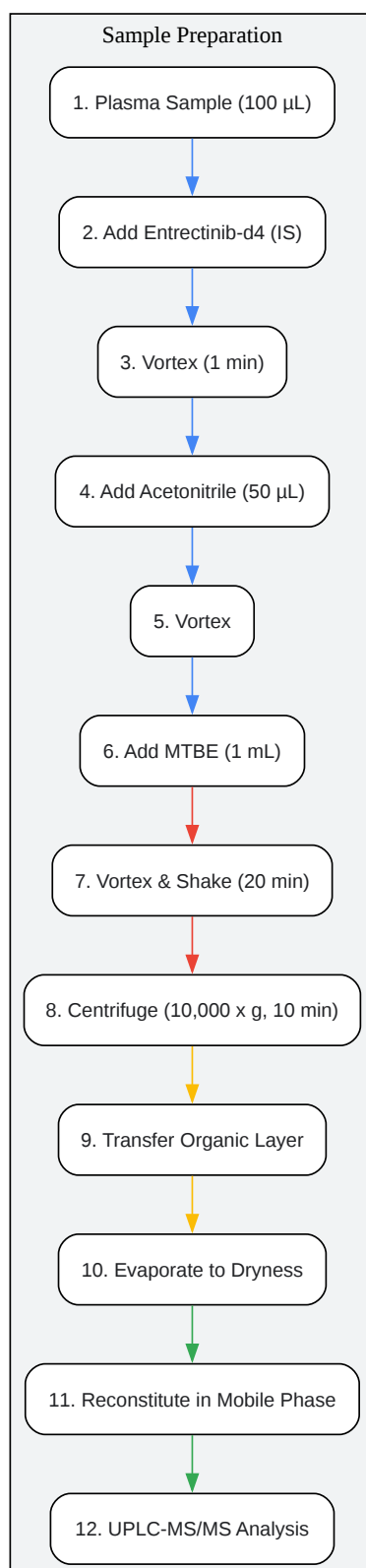
- Injection Volume: 10 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM).
 - MRM Transition for Entrectinib: m/z 560.6 \rightarrow 475.1
 - MRM Transition for **Entrectinib-d4** (IS): m/z 564.6 \rightarrow 479.1 (Note: The exact mass transition for **Entrectinib-d4** may vary slightly depending on the position of the deuterium labels. A similar fragmentation pattern to the parent drug is expected, and the specific transition should be confirmed by direct infusion of the standard.) Another study used Entrectinib-D5 with a transition of m/z 566.64 \rightarrow 475.12.

Data Summary

The following table summarizes the quantitative data from validated bioanalytical methods for Entrectinib, which are indicative of the expected performance for a method employing **Entrectinib-d4** as an internal standard.

Parameter	Result	Reference
Linearity Range	0.5 - 1000 ng/mL	
	1 - 250 ng/mL	
	5 - 10,000 pg/mL	
Correlation Coefficient (r ²)	> 0.997	
	> 0.9951	
	> 0.9980	
Intra-day Precision (%CV)	3.64 - 11.56%	
	6.3 - 12.9%	
	2.16 - 5.64%	
Inter-day Precision (%CV)	6.42 - 11.70%	
	2.6 - 6.9%	
	1.64 - 8.00%	
Intra-day Accuracy (%)	83.82 - 90.97%	
	0.5 - 11.6% (as bias)	
	94.17 - 96.00%	
Inter-day Accuracy (%)	82.24 - 89.66%	
	Not specified	
	91.66 - 99.34%	
Recovery (%)	> 90%	
Lower Limit of Quantification (LLOQ)	0.5 ng/mL	
	5 pg/mL	

Experimental Workflow Diagram



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Caption: Liquid-Liquid Extraction Workflow for **Entrectinib-d4**.

Conclusion

The described liquid-liquid extraction protocol provides an effective and reproducible method for the isolation of **Entrectinib-d4** from biological matrices. This sample preparation technique, when coupled with a validated UPLC-MS/MS method, allows for the sensitive and accurate quantification of **Entrectinib-d4**, making it suitable for a wide range of research and drug development applications. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data of the highest quality.

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References

- [1. Development and Validation of an Ecofriendly, Rapid, Simple and Sensitive UPLC-MS/MS Method for Entrectinib Quantification in Plasma for Therapeutic Drug Monitoring \[mdpi.com\]](#)
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